molecular formula C10H11BrOS B13181631 3-[(4-Bromophenyl)sulfanyl]butan-2-one

3-[(4-Bromophenyl)sulfanyl]butan-2-one

Cat. No.: B13181631
M. Wt: 259.16 g/mol
InChI Key: GRGPYUUHCZUIMU-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]butan-2-one is an organic compound with a molecular formula of C10H11BrOS This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]butan-2-one typically involves the reaction of 4-bromothiophenol with 3-butanone under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the butanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.

    Industry: It can be used in the development of new materials and chemicals, particularly in the field of organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]butan-2-one is largely dependent on its chemical structure. The bromophenyl group can interact with various molecular targets through halogen bonding, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. The carbonyl group in the butan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions. These combined interactions contribute to the compound’s overall biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromophenyl)sulfanyl]butan-2-one
  • N’-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

3-[(4-Bromophenyl)sulfanyl]butan-2-one is unique due to its specific combination of a bromophenyl group, a sulfanyl group, and a butan-2-one moiety. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3

InChI Key

GRGPYUUHCZUIMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=C(C=C1)Br

Origin of Product

United States

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